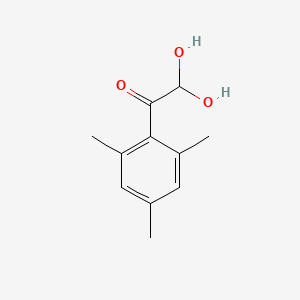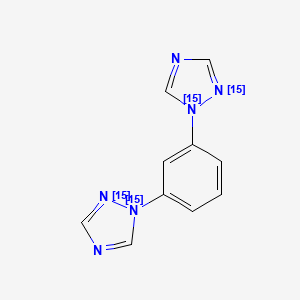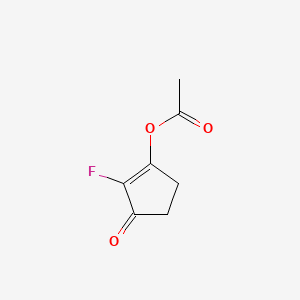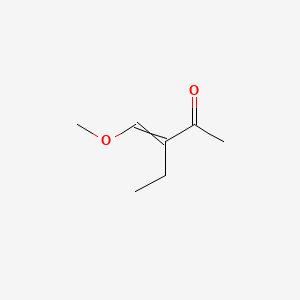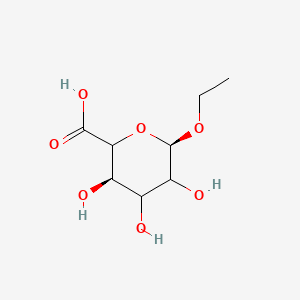
trans,trans-4-Propyldicyclohexylethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4-Propyldicyclohexylethylene: is an organic compound with the molecular formula C17H30 It is a derivative of dicyclohexylethylene, characterized by the presence of a propyl group and two cyclohexyl rings connected by an ethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Propyldicyclohexylethylene typically involves the following steps:
Cyclohexylation: Cyclohexane is reacted with 1,1-dichloroethane under appropriate conditions to form cyclohexyl alkyne.
Alkylation: The cyclohexyl alkyne is then reacted with propyl bromide to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur, especially at the cyclohexyl rings, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine) or alkyl halides under UV light or heat.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new biomolecules or pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which trans,trans-4-Propyldicyclohexylethylene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in different chemical reactions, influencing pathways such as:
Oxidation-Reduction Pathways: Involving electron transfer processes.
Substitution Reactions: Affecting molecular stability and reactivity.
Comparación Con Compuestos Similares
- 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
- 4-Propyl-4’-vinyl-1,1’-bicyclohexane
Comparison:
- Structural Differences: While similar in having cyclohexyl rings and ethylene bridges, the position and type of substituents (e.g., propyl vs. vinyl groups) can significantly affect their chemical properties and reactivity.
- Uniqueness: trans,trans-4-Propyldicyclohexylethylene is unique due to its specific arrangement of the propyl group and the trans configuration of the cyclohexyl rings, which can influence its stability and reactivity in various chemical processes .
Propiedades
Fórmula molecular |
C17H30 |
|---|---|
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
1-[(E)-2-cyclohexylethenyl]-4-propylcyclohexane |
InChI |
InChI=1S/C17H30/c1-2-6-15-9-12-17(13-10-15)14-11-16-7-4-3-5-8-16/h11,14-17H,2-10,12-13H2,1H3/b14-11+ |
Clave InChI |
QRNGQGDEQAQBLU-SDNWHVSQSA-N |
SMILES isomérico |
CCCC1CCC(CC1)/C=C/C2CCCCC2 |
SMILES canónico |
CCCC1CCC(CC1)C=CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)
![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
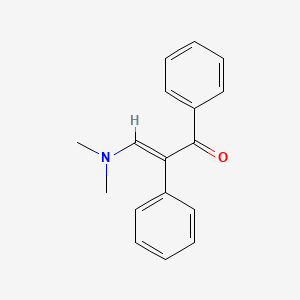
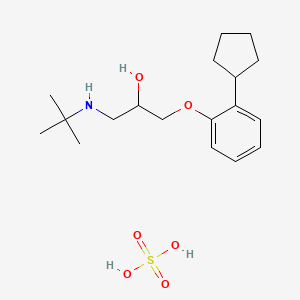
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

